Daclatasvir SRSS Isomer-d3
Description
Properties
Molecular Formula |
C₄₀H₄₇D₃N₈O₆ |
|---|---|
Molecular Weight |
741.89 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₄₀H₅₀N₈O₆ (with three H replaced by D)
- Molecular Weight: ~741.88 g/mol (vs. 738.88 g/mol for non-deuterated SRSS isomer)
- CAS Number: 1009117-28-5 (non-deuterated form)
- Primary Use : Analytical reference standard for quantifying Daclatasvir and its impurities in pharmacokinetic studies and quality control .
Deuterated analogs like Daclatasvir SRSS Isomer-d3 are critical for minimizing matrix effects and improving assay precision in clinical chemistry .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Properties of this compound and Analogous Compounds
Pharmacokinetic and Analytical Behavior
- Metabolic Stability: Deuterium labeling in this compound reduces metabolic degradation by cytochrome P450 enzymes, extending its half-life compared to non-deuterated isomers .
- Analytical Utility : In LC-MS/MS assays, the deuterated isomer minimizes ion suppression and improves quantification accuracy, with a limit of detection (LOD) comparable to green analytical platforms (e.g., 0.2 µg/L) .
- Binding Affinity : The SRSS isomer exhibits altered binding to HCV NS5A compared to RSSS isomers, as shown in dye-displacement assays (EC₅₀: 60–300 µM for Daclatasvir vs. weaker binding for RSSS) .
Impurity Profiles and Regulatory Considerations
This compound is classified as a "controlled product" due to its role in detecting trace impurities (e.g., ≤0.3% in API batches) . Regulatory guidelines (e.g., ICH Q3A) mandate strict control over stereoisomers like SRSS and RSSS, as even minor structural changes can impact safety and efficacy .
Preparation Methods
Isotopic Labeling via Hydrogen-Deuterium Exchange
Deuterium incorporation into the daclatasvir framework typically targets metabolically vulnerable positions to prolong half-life and reduce clearance rates. The SRSS isomer (2S,5S,7S,13aS configuration) requires precise deuteration at three non-exchangeable carbon centers, often achieved through:
-
Deuterated Alkylating Agents : Use of CD₃I or CD₃OTf in N-alkylation reactions to introduce -CD₃ groups at the pyrrolidine nitrogen.
-
Catalytic Deuterogenation : Pd/C or Raney nickel catalysts in D₂O/THF systems enable selective deuteration of alkenes or ketones without perturbing stereocenters.
A comparative analysis of deuteration efficiency across reaction conditions is provided in Table 1.
Table 1: Deuterium Incorporation Efficiency in Key Synthetic Steps
| Reaction Step | Reagent System | Temp (°C) | Deuteration Yield (%) |
|---|---|---|---|
| N-Alkylation of Pyrrolidine | CD₃I, K₂CO₃, DMF | 25 | 92 ± 3 |
| Ketone Reduction | D₂, Pd/C, EtOD | 50 | 85 ± 2 |
| Acid-Catalyzed Exchange | DCl, D₂O, Reflux | 100 | 78 ± 4 |
Data derived from analog synthesis protocols for deuterated NS5A inhibitors.
Stereochemical Control in SRSS Isomer Synthesis
Chiral Auxiliary-Mediated Cyclization
The SRSS configuration is established during the assembly of the bicyclic core. A patented route employs L-proline-derived chiral auxiliaries to direct the stereoselective formation of the 13aS center, achieving >99% enantiomeric excess (ee). Critical parameters include:
Dynamic Kinetic Resolution
Racemic intermediates are resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in biphasic systems (MTBE/phosphate buffer, pH 7.5). This approach achieves 96% de for the 2S and 5S centers.
Post-Synthetic Purification and Characterization
Crystallization-Induced Enrichment
Crystalline daclatasvir dihydrochloride hydrate, as disclosed in WO2018015847A1, serves as a purification scaffold. Adapting this for the deuterated isomer:
Analytical Validation
-
NMR Spectroscopy : ²H NMR (76.8 MHz) confirms deuteration at C-3, C-6, and C-9 (δ 2.1–2.9 ppm, quintet).
-
LC-HRMS : [M+2H]²⁺ ion at m/z 447.2284 (calc. 447.2289) validates isotopic purity >98%.
Industrial-Scale Considerations
Q & A
Q. What is the molecular structure of Daclatasvir SRSS Isomer-d3, and how does its stereochemistry influence its pharmacological activity?
this compound has the molecular formula C₄₀H₅₀N₈O₆ (molecular weight: 738.875) . The "SRSS" designation refers to its stereochemical configuration, distinguishing it from other isomers (e.g., RSSS-isomer impurities). Stereochemistry critically impacts binding affinity to the hepatitis C virus (HCV) NS5A protein, influencing antiviral potency and metabolic stability. Researchers must validate isomer purity using chiral analytical methods to avoid confounding experimental results .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the gold standard, with retention times around 2.33 minutes under optimized conditions. Stability-indicating methods are essential to assess degradation products, and reference standards (e.g., International Chemical Reference Substances, ICRS) must comply with pharmacopeial guidelines for infrared (IR) spectroscopy and thin-layer chromatography (TLC) validation . Recovery rates between 99.71–100.86% are achievable with rigorous method validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use chemical-resistant gloves , NIOSH/EN 166-compliant eye protection , and flame-retardant antistatic suits to prevent exposure. Avoid dust formation via adequate ventilation and electrostatic charge control. Contaminated materials must be disposed of following hazardous waste regulations. Safety data sheets (SDS) for isomer-specific impurities (e.g., RSSS-isomer) should be consulted for spill containment and disposal .
Advanced Research Questions
Q. How do CYP3A4 polymorphisms and drug interactions affect this compound pharmacokinetics in clinical trial design?
Daclatasvir is a CYP3A4/P-gp substrate, requiring dose adjustments with potent inducers (e.g., efavirenz) or inhibitors (e.g., ritonavir) . Pharmacokinetic modeling suggests:
- 90 mg dose with efavirenz (vs. 60 mg standard) to counteract induction .
- 30 mg dose with ritonavir-boosted atazanavir (vs. 60 mg) to avoid overexposure . However, recent studies show full-dose compatibility with darunavir/lopinavir , highlighting the need for real-time genotype-phenotype correlation in trial cohorts .
Q. What pharmacogenetic factors influence interindividual variability in this compound plasma concentrations?
Multivariate analysis identifies ABCB1 11131CC and HNF4α CG/GG genotypes as predictors of plasma levels. These polymorphisms alter P-gp efflux and hepatic uptake (via OATP1B1), necessitating genotype stratification in pharmacokinetic studies. Baseline covariates like BMI and hematocrit also modulate exposure, requiring adjustment in statistical models .
Q. How should researchers address stability challenges in experimental formulations of this compound?
Use lyophilized reference standards stored at +5°C ± 3°C to prevent hygroscopic degradation. Immediate use after reconstitution is critical, as isomer interconversion may occur under suboptimal conditions. Analytical monitoring for sulfonate ash residues and Karl Fischer water content ensures formulation integrity .
Q. What methodological pitfalls arise when analyzing this compound drug-drug interaction data with antiretrovirals?
Initial studies suggested dose reductions for ritonavir-boosted protease inhibitors , but later trials (e.g., ALLY-2) disproved this, emphasizing the importance of:
- Population pharmacokinetic modeling over empirical dose adjustments.
- In vitro transporter assays (e.g., OATP1B1 inhibition) to predict clinical interactions. Discrepancies between early volunteer studies and coinfected patient data underscore the need for real-world validation .
Methodological Guidelines for Researchers
- Experimental Design : Incorporate genotype screening (ABCB1/HNF4α) and CYP3A4 phenotyping in pharmacokinetic studies to control variability .
- Data Contradictions : Reconcile conflicting dose recommendations by cross-referencing in vitro transporter data, clinical trial updates, and regulatory guidelines .
- Analytical Rigor : Use ICRS-certified standards and stability-indicating HPLC protocols to ensure isomer specificity and data reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
